7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials might include a purine core, which is then functionalized with butyl, methyl, and piperazine groups through various chemical reactions such as alkylation, acylation, and condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl or methyl groups.
Reduction: Reduction reactions could target the purine ring or the naphthalenylmethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the purine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinal applications might include the development of new drugs for treating diseases such as cancer, viral infections, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant effects.
Theophylline: Used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
What sets “7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” apart might be its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C25H30N6O2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
7-butyl-3-methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C25H30N6O2/c1-3-4-12-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-15-13-29(14-16-30)17-19-10-7-9-18-8-5-6-11-20(18)19/h5-11H,3-4,12-17H2,1-2H3,(H,27,32,33) |
InChI Key |
JKWOOCVTKJAOFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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